2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Overview
Description
2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is also known by its chemical formula C19H22N4OS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The synthesis of this compound involves the reaction of 2-mercaptobenzimidazole and 1-ethyl-2,5-dimethylpyrrole-3-carboxaldehyde in the presence of a suitable catalyst. The resulting compound has been studied for its potential use in various scientific applications.
Mechanism of Action
The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is not yet fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that the compound 2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has various biochemical and physiological effects. In vitro studies have shown that the compound has the ability to inhibit the growth of cancer cells and reduce inflammation. However, further studies are needed to fully understand the effects of the compound on living organisms.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a promising compound for further research in these areas. However, one limitation is that the exact mechanism of action of the compound is not yet fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent, and to determine the exact mechanism of action of the compound. Another direction is to study the compound's potential as a therapeutic agent for other diseases or conditions. Additionally, further research is needed to determine the compound's toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Overall, the compound 2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Scientific Research Applications
The compound 2-(1H-benzimidazol-2-ylthio)-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has been studied for its potential use in various scientific applications. One area of research is its potential as an anti-cancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro. Another area of research is its potential as an anti-inflammatory agent. Studies have shown that the compound has the ability to reduce inflammation in vitro.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-4-20-11(2)9-13(12(20)3)16(21)10-22-17-18-14-7-5-6-8-15(14)19-17/h5-9H,4,10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMQWTRDIIINMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)CSC2=NC3=CC=CC=C3N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.